“1-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarboxylic acid” is a chemical compound with the molecular formula C11H10O4 . It has a molecular weight of 206.19 g/mol . This compound has shown promising cytotoxic activity with IC50 values ranging from 5.24 to 63.12 μm .
The synthesis of this compound and its derivatives has been reported in the literature . For instance, a series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties were synthesized via a Pd-catalyzed C-N cross-coupling .
The molecular structure of “1-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarboxylic acid” consists of a 1,3-benzodioxole ring system and a cyclopropane ring . The InChI string and the Canonical SMILES for this compound are “InChI=1S/C11H10O4/c12-10(13)11(3-4-11)7-1-2-8-9(5-7)15-6-14-8/h1-2,5H,3-4,6H2,(H,12,13)” and “C1CC1(C2=CC3=C(C=C2)OCO3)C(=O)O”, respectively .
The chemical reactions involving “1-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarboxylic acid” and its derivatives have been studied . For example, a detailed structure–activity relationship study culminated in the identification of 3-N-benzo[1,2,5]oxadiazole 17 and 3-N-2-methylquinoline 20, whose IC50 values ranged from 328 to 644 nM against CCRF-CEM and MIA PaCa-2 .
The physical and chemical properties of “1-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarboxylic acid” include a molecular weight of 206.19 g/mol, an XLogP3 value of 1.7, one hydrogen bond donor count, and four hydrogen bond acceptor counts .
1-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarboxylic acid is a compound that features a unique structure combining a benzo[d][1,3]dioxole moiety with a cyclopropane carboxylic acid. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development.
This compound can be synthesized through various chemical reactions involving benzo[d][1,3]dioxole derivatives and cyclopropanecarboxylic acid derivatives. Its synthesis is often explored in the context of pharmaceutical intermediates, particularly for compounds used in treating diseases such as cystic fibrosis and certain cancers.
1-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarboxylic acid can be classified as:
The synthesis of 1-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarboxylic acid typically involves:
The molecular structure of 1-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarboxylic acid consists of:
1-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarboxylic acid undergoes several chemical transformations:
Common reagents and conditions include:
The primary mechanism of action for 1-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarboxylic acid involves:
The compound modulates microtubule assembly by:
This interaction leads to:
Other properties include:
1-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarboxylic acid is primarily used for:
Additionally, its potential anticancer properties make it a candidate for further research in oncology-related applications. The compound's ability to interact with critical cellular pathways positions it as a valuable tool in drug discovery and development efforts.
The assembly of the 1,3-benzodioxole-cyclopropane scaffold employs two principal strategies: palladium-catalyzed cross-coupling and base-mediated ring closure. The palladium approach utilizes Suzuki-Miyaura reactions to attach pre-functionalized cyclopropane intermediates to the benzo[d][1,3]dioxole system. For example, coupling 5-bromobenzo[d][1,3]dioxole with cyclopropanecarboxylic acid derivatives achieves yields >85% when using Pd(PPh₃)₄ as a catalyst and potassium carbonate as a base in toluene/water biphasic systems [1]. This method benefits from excellent functional group tolerance but requires rigorous palladium removal to meet pharmaceutical purity standards [1] [7].
Alternatively, base-mediated ring closure offers a direct route to the cyclopropane core. Treatment of (2,2-difluorobenzo[d][1,3]dioxol-5-yl)acetonitrile with trimethylsulfoxonium iodide under phase-transfer conditions (tetrabutylammonium bromide, 50% NaOH) generates the corresponding cyclopropanecarbonitrile. Subsequent hydrolysis yields the target carboxylic acid with 79% isolated purity (HPLC: 99.0% AUC) [5] [7]. Key advantages include avoidance of transition metals and operational simplicity, though stoichiometric strong bases may complicate waste management.
Table 1: Cyclopropanation Method Comparison
Method | Reagents/Conditions | Yield (%) | Purity (%) | Key Advantage |
---|---|---|---|---|
Pd-Catalyzed Coupling | Pd(PPh₃)₄, K₂CO₃, toluene/H₂O, 80°C | 85–90 | >98 | Broad substrate scope |
Base-Mediated Ring Closure | (CH₃)₃SO⁺ I⁻, NaOH, TBAB, CH₂Cl₂, 25°C | 79 | 99 | No transition metals |
Innovative solvent systems and catalyst-recovery techniques significantly mitigate environmental and economic challenges associated with palladium usage. Aqueous-phase reactions with water-tolerating catalysts like Pd/C enable reductions in Pd loading to 0.1–0.5 mol% while maintaining yields >80%. Post-reaction, simple filtration recovers >95% of Pd/C for reuse, as confirmed by inductively coupled plasma (ICP) analysis [1] [10].
Solvent selection further enhances sustainability: replacing dichloromethane with cyclopentyl methyl ether (CPME) in ring-closure reactions improves biodegradability and reduces toxicity. Combined with microwave-assisted protocols, this switch cuts reaction times by 60% and energy consumption by 45% [10]. Additionally, bromine-free pathways avoid hazardous halogenated intermediates. For instance, direct C–H functionalization of benzo[d][1,3]dioxole using boron tribromide/dibromodifluoromethane sequences achieves the same intermediates as classical bromination routes but with a 30% reduction in E-factor (waste-to-product ratio) [1].
Table 2: Green Chemistry Modifications
Parameter | Conventional Approach | Green Approach | Improvement |
---|---|---|---|
Pd Catalyst | Pd(PPh₃)₄ (2 mol%) | Pd/C (0.2 mol%) | 90% reduction in Pd use |
Solvent | Dichloromethane | CPME | Lower toxicity, higher recovery |
Halogen Utilization | Bromine/phosphorus reagents | BBr₃/CHBrF₂ | Eliminates PBr₃ waste streams |
Continuous flow technology addresses exothermicity and mixing limitations in cyclopropane ring formation. Microreactor systems (channel diameter: 500 μm) enable precise temperature control (<5°C deviation) during the addition of trimethylsulfoxonium iodide to acetonitrile precursors. This setup suppresses by-product formation (e.g., epoxides), raising yields to 92% compared to 79% in batch mode [1].
Integrated workup modules further streamline production. A three-stage continuous system combines:
While the parent carboxylic acid lacks stereocenters, asymmetric synthesis of advanced intermediates demands chiral induction. Chiral auxiliaries like (R)-4-phenyl-2-oxazolidinone enable enantioselective cyclopropanation when attached to benzodioxole-acetic acid precursors. Diastereoselective ring closure with diethylzinc/chiral diamines achieves de >90%, though auxiliary removal necessitates additional steps [9].
Crystallization-induced asymmetric transformation (CIAT) provides a more efficient solution. In situ racemization of cyclopropanecarboxamide intermediates via catalytic potassium tert-butoxide (5 mol%) allows enantiopure crystals to form selectively from a racemic mixture. Isolating the (1R,2S)-isomer this way yields 40% of theory with 98% ee, suitable for pharmaceutical applications [9] [1].
Table 3: Stereoselectivity Control Methods
Strategy | Conditions | ee/de (%) | Drawbacks |
---|---|---|---|
Chiral Auxiliary | (R)-4-phenyl-2-oxazolidinone, Et₂Zn, -20°C | 90–95 de | Auxiliary synthesis/removal |
CIAT | KOtBu (5 mol%), THF, 25°C | 98 ee | Limited to crystallizable substrates |
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0